molecular formula C13H14FNO4 B1529788 (3R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropyrrolidine-3-carboxylic acid CAS No. 1269755-11-4

(3R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropyrrolidine-3-carboxylic acid

Cat. No.: B1529788
CAS No.: 1269755-11-4
M. Wt: 267.25 g/mol
InChI Key: JQGKTZMTJXSICS-WDEREUQCSA-N
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Description

“(3R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C13H14FNO4 . It is available for purchase from various chemical suppliers .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 267.25 . Its density, index of refraction, boiling point, and flash point are calculated to be 1.4±0.1 g/cm3, 1.570, 440.9±45.0 ºC (760 mmHg), and 220.5±28.7 ºC, respectively .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research into pyridonecarboxylic acids as antibacterial agents has shown that compounds with substituted cyclic amino groups, including pyrrolidine derivatives, exhibit significant antibacterial activity. This highlights the potential utility of structurally similar compounds in the development of new antibacterial drugs. The study by Egawa et al. (1984) detailed the synthesis and antibacterial screening of various analogues, demonstrating the importance of structural modifications in enhancing biological activity Egawa et al., 1984.

Spectroscopic Analysis and Computational Studies

Devi et al. (2018) conducted a detailed spectroscopic analysis and theoretical study on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. Their work involved characterizing the compound through various spectroscopic techniques and computational methods, offering insights into its structural, electronic, and optical properties. Such studies are crucial for understanding the fundamental properties of related pyrrolidine carboxylic acids and their potential applications in various scientific fields Devi et al., 2018.

Lanthanide-based Coordination Polymers

Investigations into lanthanide coordination compounds assembled from derivatives of benzoic acids, such as the work by Sivakumar et al. (2011), provide insight into the construction of materials with desirable photophysical properties. These studies underscore the potential applications of similar carboxylic acid derivatives in material science, particularly in the development of luminescent materials Sivakumar et al., 2011.

Enantioselective Multicomponent Reactions

Research by Wang et al. (2018) on the enantioselective Passerini and Ugi multicomponent reactions emphasizes the synthetic utility of carboxylic acids in constructing complex molecules with high stereoselectivity. This work highlights the challenges and progress in achieving enantioselective synthesis, a crucial aspect of drug development and synthetic chemistry Wang et al., 2018.

Safety and Hazards

The safety data for this compound indicates that it has the GHS07 warning symbol. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO4/c14-11-7-15(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGKTZMTJXSICS-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138986
Record name 1,3-Pyrrolidinedicarboxylic acid, 4-fluoro-, 1-(phenylmethyl) ester, (3R,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269755-11-4
Record name 1,3-Pyrrolidinedicarboxylic acid, 4-fluoro-, 1-(phenylmethyl) ester, (3R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269755-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Pyrrolidinedicarboxylic acid, 4-fluoro-, 1-(phenylmethyl) ester, (3R,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropyrrolidine-3-carboxylic acid
Reactant of Route 2
(3R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropyrrolidine-3-carboxylic acid
Reactant of Route 3
(3R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(3R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropyrrolidine-3-carboxylic acid
Reactant of Route 5
(3R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropyrrolidine-3-carboxylic acid
Reactant of Route 6
(3R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropyrrolidine-3-carboxylic acid

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